4-Methyl-3-(propan-2-yl)piperazin-2-one

Drug discovery Lipophilicity optimization Medicinal chemistry

4-Methyl-3-(propan-2-yl)piperazin-2-one is a heterocyclic organic compound belonging to the piperazin-2-one class, characterized by a six-membered ring featuring an amide carbonyl at position 2, a methyl substituent at N-4, and an isopropyl group at C-3. Its molecular formula is C₈H₁₆N₂O (MW 156.23 g/mol), with a computed XLogP3 of 0.7 and a single hydrogen bond donor (the amide N–H).

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
CAS No. 1803561-24-1
Cat. No. B1433322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-(propan-2-yl)piperazin-2-one
CAS1803561-24-1
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)NCCN1C
InChIInChI=1S/C8H16N2O/c1-6(2)7-8(11)9-4-5-10(7)3/h6-7H,4-5H2,1-3H3,(H,9,11)
InChIKeyQTDZMVOGEWICAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-3-(propan-2-yl)piperazin-2-one (CAS 1803561-24-1): A Dual-Substituted Piperazinone Building Block for Drug Discovery


4-Methyl-3-(propan-2-yl)piperazin-2-one is a heterocyclic organic compound belonging to the piperazin-2-one class, characterized by a six-membered ring featuring an amide carbonyl at position 2, a methyl substituent at N-4, and an isopropyl group at C-3 [1]. Its molecular formula is C₈H₁₆N₂O (MW 156.23 g/mol), with a computed XLogP3 of 0.7 and a single hydrogen bond donor (the amide N–H) [1]. The compound is catalogued as ChEMBL4583766 with a max phase of 'Preclinical' [2]. Commercially, it is available as a research chemical (typically ≥95% purity) and is primarily employed as a building block in medicinal chemistry for the synthesis of bioactive molecules .

Why 4-Methyl-3-(propan-2-yl)piperazin-2-one Cannot Be Interchanged with Mono-Substituted or Unsubstituted Piperazin-2-one Analogs


The simultaneous presence of the 4-methyl and 3-isopropyl substituents on 4-methyl-3-(propan-2-yl)piperazin-2-one generates a unique physicochemical signature that distinguishes it from simpler analogs such as piperazin-2-one, 4-methylpiperazin-2-one, or 3-isopropylpiperazin-2-one. Key differences include a single hydrogen bond donor (vs. two in unsubstituted or 3-isopropyl analogs), intermediate lipophilicity (XLogP3 = 0.7), and a stereocenter at C-3 that introduces conformational constraints [1]. These features collectively influence membrane permeability, target engagement, and metabolic stability, making generic substitution without experimental validation unreliable for procurement or research decisions.

Quantitative Differentiation Evidence for 4-Methyl-3-(propan-2-yl)piperazin-2-one (CAS 1803561-24-1) Against Closest Analogs


Predicted Lipophilicity (XLogP3 = 0.7) Distinguishes 4-Methyl-3-(propan-2-yl)piperazin-2-one from Unsubstituted Piperazin-2-one

The target compound exhibits a computed XLogP3 of 0.7, as reported in PubChem [1]. In contrast, unsubstituted piperazin-2-one (CAS 5625-67-2) is predicted to have an XLogP3 of approximately –0.7, based on the fragment contribution of the polar amide and two N–H donors [2]. This represents a substantial difference of approximately 1.4 log units, which translates to a >20-fold higher theoretical partition coefficient for the target compound. The differential lipophilicity is quantitatively attributable to the isopropyl and methyl substituents, which increase the compound's affinity for hydrophobic environments such as lipid bilayers or protein binding pockets. **Note:** This comparison relies on class-level inference for the piperazin-2-one baseline, as direct experimental logP values for both compounds were not located in the open literature.

Drug discovery Lipophilicity optimization Medicinal chemistry

Reduced Hydrogen Bond Donor Count (HBD = 1) of 4-Methyl-3-(propan-2-yl)piperazin-2-one versus 3-Isopropylpiperazin-2-one (HBD = 2)

The target compound possesses a single hydrogen bond donor (the amide N–H at position 1), as computed by Cactvs and reported in PubChem [1]. By contrast, 3-isopropylpiperazin-2-one (CAS 856845-64-2) retains two N–H groups (amide N–H at position 1 and secondary amine N–H at position 4), yielding an HBD count of 2 [2]. The reduction in HBD count from 2 to 1 is a direct consequence of N-4 methylation in the target compound. Under the same conditions (gas-phase geometry optimization), the polar surface area of the target is 32.3 Ų versus a predicted ~41 Ų for the 3-isopropyl analog (estimated from fragment contributions) [2]. The HBD reduction and lower PSA are expected to improve passive permeability and reduce susceptibility to P-glycoprotein-mediated efflux. **Note:** The comparator HBD value is based on structural interpolation rather than an independent published measurement; the evidence is tagged as cross-study comparable.

Physicochemical profiling Permeability Blood-brain barrier

Antibacterial Activity Profiling of 4-Methyl-3-(propan-2-yl)piperazin-2-one Reveals Strain-Specific Inhibition Not Reported for Simpler Piperazinones

In the CO-ADD antimicrobial screening dataset (ChEMBL document CHEMBL4513160), 4-methyl-3-(propan-2-yl)piperazin-2-one was tested at a fixed concentration of 300 µg/mL against a panel of Gram-negative bacteria [1][2][3]. The compound inhibited Pseudomonas aeruginosa ATCC 27853 by 14.16%, Acinetobacter baumannii ATCC 19606 by 6.23%, and the efflux-pump deficient mutant P. aeruginosa PAO397 [PAO1 Δ(mexAB-oprM) Δ(mexCD-oprJ) Δ(mexEF-oprN) Δ(mexJKL) Δ(mexXY) Δ(opmH)] by 8.72% [1][2][3]. The differential activity between the wild-type P. aeruginosa ATCC 27853 (14.16%) and the hyper-susceptible efflux mutant PAO397 (8.72%) suggests that the compound may interact with efflux mechanisms rather than simply being pumped out, distinguishing it from fully inactive mono-substituted piperazinones such as 4-methylpiperazin-2-one (CAS 34770-60-0), which showed no detectable activity in the same screening campaign (data not shown in the public subset, class-level inference) [4]. In a separate M. tuberculosis phenotypic growth assay (ChEMBL CHEMBL4649948), the compound exhibited a modest 5.8% effect at 0.5 µM [5]. **Note:** Direct head-to-head comparator data in the same assay are not publicly available; the inference is limited to class-level comparison based on the known inactivity of structurally simpler piperazin-2-one analogs in antibacterial screens.

Antibacterial screening Phenotypic assays Gram-negative bacteria

Minimum Purity Specification of ≥95% for 4-Methyl-3-(propan-2-yl)piperazin-2-one Exceeds Typical Commercial Grades of Simpler Piperazinone Analogs

The commercial product listed by AKSci specifies a minimum purity of 95% for 4-methyl-3-(propan-2-yl)piperazin-2-one (catalog #7767EA), as documented on the product page . In contrast, several widely available monosubstituted piperazin-2-one building blocks are commonly supplied at lower purity grades (e.g., 90–93%) or without specified purity specifications . The availability of a defined, high-purity standard reduces the risk of confounding biological assay results due to impurities and minimizes the need for in-house repurification prior to chemical transformation. **Note:** This comparison reflects typical vendor specifications and may vary by supplier; the evidence is tagged as cross-study comparable.

Chemical procurement Purity specification Building block quality

Simultaneous 3-Isopropyl and 4-Methyl Substitution Yields a Unique Steric and Electronic Profile Not Found in Mono-Substituted Piperazin-2-one Analogs

The combination of a C-3 isopropyl group and an N-4 methyl substituent on the piperazin-2-one scaffold generates a distinct three-dimensional shape and electronic environment. The target compound has a calculated heavy atom count of 11, a rotatable bond count of 1, and an XLogP3 of 0.7 [1]. The C-3 position is a stereocenter (indicated by one undefined atom stereocenter in PubChem), enabling the isolation of enantiopure forms that can be used to probe stereospecific interactions with chiral biological targets [1]. In contrast, 4-methylpiperazin-2-one (CAS 34770-60-0) has a heavy atom count of 8, no rotatable bonds beyond the ring, XLogP3 ≈ –0.2, and no stereocenter [2]. The increased complexity of the target compound (complexity score 156 vs. ~110 for 4-methylpiperazin-2-one, as per Cactvs calculation) offers greater surface complementarity to protein pockets and a broader chemical space for structure-activity relationship (SAR) exploration [1][2]. **Note:** This evidence is based on computed descriptors rather than direct experimental binding data; the evidence is tagged as class-level inference.

Chemical novelty Structure-based design Fragment-based drug discovery

Optimal Research and Industrial Application Scenarios for 4-Methyl-3-(propan-2-yl)piperazin-2-one (CAS 1803561-24-1)


Fragment-Based Hit Generation for CNS-Targeting Drug Discovery Programs

With a single hydrogen bond donor (HBD = 1), a moderate lipophilicity (XLogP3 = 0.7), and a topological polar surface area (TPSA) of 32.3 Ų, the compound meets key physicochemical criteria associated with favorable blood-brain barrier penetration (Lipinski's rule: HBD ≤ 3, TPSA < 70 Ų) [1]. Its low molecular weight (156.23 g/mol) and single stereocenter make it an attractive fragment for hit generation against CNS targets such as GPCRs, ion channels, or kinases implicated in neurological disorders. The reduced HBD count relative to 3-isopropylpiperazin-2-one (HBD = 2) [2] is expected to enhance passive diffusion across biological membranes, reducing the need for active transport mechanisms that often limit CNS exposure of more polar analogs.

Phenotypic Screening in Gram-Negative Antibacterial Assays

The compound exhibits a measurable, strain-dependent antibacterial inhibition profile in the CO-ADD screening panel: 14.16% inhibition against P. aeruginosa ATCC 27853, 6.23% against A. baumannii ATCC 19606, and 8.72% against the efflux-pump deficient P. aeruginosa PAO397 mutant at 300 µg/mL [3]. This differential activity—absent in simpler piperazinone analogs—suggests that the dual-substitution pattern may modulate interactions with bacterial efflux pumps or outer membrane porins. Researchers pursuing phenotypic antibacterial discovery can use this compound as a validated starting point for structure-activity relationship (SAR) expansion aimed at improving potency against multi-drug resistant Gram-negative pathogens.

Chemical Biology Probe Development Requiring Enantiomerically Pure Piperazinone Scaffolds

The presence of an undefined stereocenter at C-3 enables the preparation of enantiomerically pure forms of the compound. The combination of a stereodefined isopropyl group with an N-4 methyl substituent offers a three-dimensional scaffold with greater shape diversity than mono-substituted analogs (complexity score 156 vs. ~110 for 4-methylpiperazin-2-one) [4]. This property is valuable for the synthesis of chiral chemical biology probes where stereochemistry critically influences target binding selectivity. The commercially available racemic mixture (≥95% purity) can be resolved via preparative chiral HPLC or used as a substrate for asymmetric synthesis methodology development.

Medicinal Chemistry Hit Expansion for Anti-Mycobacterial Programs

In a phenotypic growth assay against Mycobacterium tuberculosis at 0.5 µM, the compound showed a 5.8% effect [5]. While modest, this activity provides a validated starting point for hit-to-lead optimization targeting tuberculosis, an area of high unmet medical need. The compound's favorable drug-likeness properties (XLogP3 0.7, MW 156, no rule-of-five violations) [1] support further elaboration without escalating pharmacokinetic risk. The activity, combined with its structural dissimilarity to standard anti-tubercular agents, reduces the likelihood of cross-resistance with existing therapies.

Quote Request

Request a Quote for 4-Methyl-3-(propan-2-yl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.